DL-Tyrosine (1-^13C) is a stable isotope-labeled form of the amino acid tyrosine, where the carbon atom at position one of the side chain is replaced with the ^13C isotope. This compound is significant in biochemical research, particularly in studies involving protein synthesis, metabolic pathways, and NMR spectroscopy. Tyrosine itself is a non-essential amino acid that plays a crucial role in the biosynthesis of neurotransmitters and hormones.
DL-Tyrosine (1-^13C) can be derived from various sources, including natural biosynthesis in organisms and chemical synthesis in laboratories. It is classified as an aromatic amino acid due to its phenolic structure, which contributes to its biochemical properties. The compound is often used in metabolic studies and isotopic labeling experiments because of its ability to participate in various biochemical reactions.
The synthesis of DL-Tyrosine (1-^13C) typically involves several methods, including:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the labeled product. For example, enzymatic methods may involve specific enzymes like tyrosine phenol lyase to facilitate the conversion processes while maintaining isotopic integrity.
The isotopic labeling allows researchers to trace metabolic pathways and study protein dynamics through techniques such as nuclear magnetic resonance spectroscopy.
DL-Tyrosine (1-^13C) participates in various biochemical reactions, including:
These reactions are crucial for understanding metabolic pathways involving aromatic amino acids and their derivatives. The presence of the ^13C label enables researchers to track these transformations in vivo or in vitro using mass spectrometry or NMR.
The mechanism of action for DL-Tyrosine (1-^13C) primarily revolves around its role as a precursor for neurotransmitter synthesis. Upon ingestion or administration, it enters metabolic pathways where it is converted into important compounds such as dopamine, norepinephrine, and epinephrine.
Studies have shown that labeled tyrosine can help elucidate the dynamics of neurotransmitter metabolism under various physiological conditions . This provides insights into conditions such as stress response and neurodegenerative diseases.
DL-Tyrosine (1-^13C) has several scientific applications:
Carboxyl-Labeled Tyrosine in Oxidation StudiesThe strategic positioning of the ¹³C isotope at the carboxyl group (C1 position) of DL-tyrosine enables precise quantification of oxidative fluxes. This design capitalizes on the immediate decarboxylation of tyrosine's C1 atom during the first step of its catabolism via homogentisic acid, releasing ¹³CO₂ that can be directly measured. Studies demonstrate that 75–92% of C1-labeled tyrosine is recovered in exhaled CO₂ within 4 hours of administration in mammalian systems, providing a direct readout of tyrosine oxidation rates [1] [10]. In contrast, ring-labeled tyrosine tracers show <40% recovery due to label scrambling through the fumarate/acetoacetate pool [1].
Network Resolution in Cyclic PathwaysDL-tyrosine (1-¹³C) resolves complex cyclic metabolic architectures like the EDEMP cycle in Pseudomonas species. When combined with [1-¹³C]glucose and [6-¹³C]glucose tracers, the labeling patterns from tyrosine-derived glucosamine (generated via transamination and gluconeogenesis) provide critical constraints for flux models. This multi-tracer approach generates 534 mass isotopomers, enabling high-resolution mapping of periplasmic glucose oxidation and pentose phosphate pathway inactivity in P. aeruginosa PAO1 [4].
Anabolic Pathway TracingThe tracer's utility extends to proteinogenic tyrosine tracking. In hepatic studies, ¹³C enrichment from DL-tyrosine (1-¹³C) in rapidly turning over plasma proteins like ApoB-100 serves as a proxy for intracellular enrichment. This approach confirmed that 20–30% of hepatic tyrosine originates from phenylalanine hydroxylation in rats, establishing a non-invasive method to quantify pathway fluxes [1] [7].
Table 1: Metabolic Flux Parameters Quantified Using DL-Tyrosine (1-¹³C)
Pathway | Measured Flux | Biological System | Key Insight |
---|---|---|---|
Tyrosine oxidation | 0.18 ± 0.03 µmol/g/h | Human hepatocytes | Accounts for 15% of total disposal |
Phenylalanine hydroxylation | 4.2 ± 0.7 nmol/min/g | Rat liver | Contributes 25% of hepatic tyrosine pool |
Gluconeogenesis | 12% of total glucose production | Pseudomonas putida | From tyrosine carbon skeleton |
Non-Targeted Metabolome MappingGlobal ¹³C tracing with uniformly labeled amino acids plus glucose revealed tyrosine-derived metabolites in human liver tissue. DL-tyrosine (1-¹³C) enabled detection of 124–125 significantly altered metabolites in sepsis patients, including tyrosine-derived catecholamines and melanin precursors. The carboxyl label provided distinct fragmentation patterns in LC-MS, improving identification confidence of 6-hydroxymelatonin (m/z 249→133) and dopaquinone (m/z 185→109) [3] [7].
Protein Turnover DynamicsIn liver slice cultures, time-resolved ¹³C incorporation from DL-tyrosine (1-¹³C) into albumin revealed compartmentalized amino acid pools. Essential amino acids reached 60–80% enrichment in 2 hours, while albumin-associated tyrosine showed only 40–50% enrichment after 24 hours. This kinetic mismatch indicates sequestration of tyrosine in lysosomal reservoirs, explaining delayed protein labeling despite rapid cytosolic exchange [7].
Multi-Omics IntegrationCombined proteomics-metabolomics in rice progeny exposed to spaceflight stress demonstrated tyrosine's role in stress memory. DL-tyrosine (1-¹³C) tracing revealed:
Isotope Discrimination in Hydroxylation StudiesDeuterated [²H₅]phenylalanine underestimates phenylalanine-to-tyrosine conversion by 15–20% due to kinetic isotope effects (KIE) during aromatic hydroxylation. The C–D bond cleavage at phenylalanine's C4 position exhibits a kH/kD of 1.8–2.2, whereas ¹³C-labeled DL-tyrosine shows negligible KIE (1.02–1.05). This difference critically impacts quantification of residual hydroxylase activity in PKU patients [1].
Sensitivity in Complex Flux Networks¹³C tracers outperform ²H analogs in resolving parallel pathways:
Computational Advantages¹³C labeling networks are modeled using bonded cumomer analysis (BCA) with 30–50% fewer equations than deuterium-based fragmented cumomer approaches. For tyrosine kinetics, BCA reduces computational load from 325 to 212 differential equations while maintaining 93% accuracy in flux estimation [10].
Table 2: Tracer Performance Comparison in Amino Acid Flux Studies
Parameter | DL-Tyrosine (1-¹³C) | [²H₄]Tyrosine | Advantage |
---|---|---|---|
Hydroxylation KIE | 1.03 | 1.85 | Minimal bond cleavage bias |
Transamination error | <5% | 25–30% | No exchangeable H |
Minimum detectable flux | 0.5 nmol/min/g | 2.0 nmol/min/g | Higher signal-to-noise ratio |
Model complexity | 212 equations | 325 equations | Faster convergence |
DL-tyrosine (1-¹³C) tracing in human liver slices ex vivo revealed unexpected glucose-tyrosine interactions:
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